Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate
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Overview
Description
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives
Preparation Methods
The synthesis of Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyrimidine and an appropriate aldehyde or ketone.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where the imidazo[1,2-a]pyrimidine core is reacted with a chlorinated aromatic compound under suitable conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate has been investigated for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead molecule for the development of new drugs targeting specific biological pathways.
Biological Studies: It has been used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research has focused on its pharmacokinetic and pharmacodynamic properties to evaluate its efficacy and safety as a therapeutic agent.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate involves its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
Ethyl 2-{[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-{[2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-{[2-(4-methylphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate: Similar structure but with a methyl group instead of chlorine.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-3-23-16(22)10-24-15-8-11(2)19-17-20-14(9-21(15)17)12-4-6-13(18)7-5-12/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHZCWQKCFZLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=NC2=NC(=CN12)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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